2-Amino-6-bromophenol
Overview
Description
2-Amino-6-bromophenol is an organic compound with the molecular formula C6H6BrNO. It is a yellow crystalline solid that can dissolve in water and organic solvents at room temperature. The compound has phenolic properties, containing both amino and bromo groups. Its melting point is approximately 83-84°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-6-bromophenol can be synthesized through the reaction of phenol with copper(I) bromide under basic conditions. This reaction is relatively simple and yields a high amount of the desired product .
Industrial Production Methods
In industrial settings, the preparation of this compound typically involves the same reaction of phenol with copper(I) bromide. The process is optimized for large-scale production by controlling the reaction conditions such as temperature, pressure, and the concentration of reactants to ensure maximum yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-bromophenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom.
Substitution: The amino and bromo groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Phenol derivatives with reduced bromo groups.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-Amino-6-bromophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of organic compounds and as a catalyst in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-6-bromophenol involves its interaction with various molecular targets. The amino and bromo groups allow it to participate in hydrogen bonding and halogen bonding, respectively. These interactions can affect the activity of enzymes and other proteins, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-bromophenol
- 2-Amino-5-bromobenzaldehyde
- 2-Bromo-5-nitrophenol
- 4-Aminophenol
Comparison
2-Amino-6-bromophenol is unique due to the specific positioning of the amino and bromo groups on the phenol ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, this compound may exhibit different biological activities and chemical properties due to these structural differences .
Properties
IUPAC Name |
2-amino-6-bromophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c7-4-2-1-3-5(8)6(4)9/h1-3,9H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOBRHADLNRMHOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30573732 | |
Record name | 2-Amino-6-bromophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30573732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28165-50-6 | |
Record name | 2-Amino-6-bromophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28165-50-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-6-bromophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30573732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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